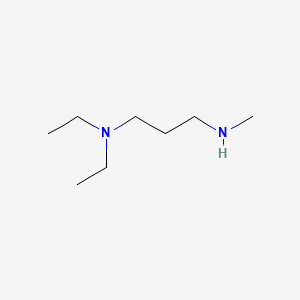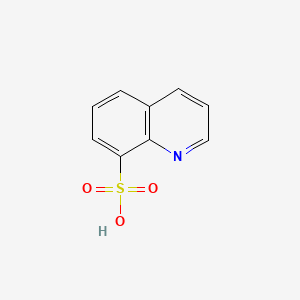
8-喹啉磺酸
描述
8-Quinolinesulfonic acid is an organic compound with the molecular formula C₉H₇NO₃S. It is a derivative of quinoline, featuring a sulfonic acid group at the 8th position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学研究应用
8-Quinolinesulfonic acid has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
8-Quinolinesulfonic acid, also known as Quinoline-8-sulfonic acid, is a chemical compound with the molecular formula C9H7NO3S It’s worth noting that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 8-quinolinesulfonic acid, exhibit a wide range of biological activities .
Mode of Action
Research on 8-hydroxyquinoline derivatives, which share a similar structure, suggests that these compounds have antifungal properties . For instance, clioquinol, an 8-hydroxyquinoline derivative, has been found to damage the cell wall and inhibit the formation of pseudohyphae by Candida albicans . Another derivative, 8-hydroxy-5-quinolinesulfonic acid, has been shown to compromise the functional integrity of cytoplasmic membranes .
Biochemical Pathways
It’s known that 8-hydroxyquinoline derivatives can bind to a diverse range of targets with high affinities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Studies on 8-hydroxyquinoline derivatives suggest that these compounds can have significant antifungal effects .
生化分析
Biochemical Properties
8-Quinolinesulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes related to DNA replication in viruses and RNA synthesis in yeast . These interactions are crucial as they can potentially lead to the development of new therapeutic agents.
Cellular Effects
8-Quinolinesulfonic acid affects various types of cells and cellular processes. It has demonstrated antifungal activity, showing fungistatic effects against Candida species and fungicidal effects against dermatophytes like Microsporum canis and Trichophyton mentagrophytes . Additionally, it influences cell signaling pathways and gene expression, which can alter cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 8-Quinolinesulfonic acid involves its binding interactions with biomolecules. It inhibits enzymes related to DNA replication and RNA synthesis, thereby affecting the genetic machinery of cells . This inhibition can lead to changes in gene expression and cellular function, making it a potential candidate for antifungal drug design.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Quinolinesulfonic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it accumulates in epithelial tissue and demonstrates a fungicidal effect depending on the time and concentration . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Quinolinesulfonic acid vary with different dosages in animal models. At lower doses, it exhibits antifungal activity, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies are critical for determining the safe and effective dosage range for potential therapeutic use .
Metabolic Pathways
8-Quinolinesulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 8-Quinolinesulfonic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and potential therapeutic effects.
Subcellular Localization
8-Quinolinesulfonic acid’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is vital for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinesulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out at elevated temperatures, usually between 140-150°C, for about 2 hours. The reaction mixture is then cooled and diluted with water to precipitate the product .
Industrial Production Methods: In industrial settings, the production of 8-Quinolinesulfonic acid follows a similar sulfonation process but on a larger scale. The use of high-capacity equipment and controlled reaction conditions ensures the efficient production of the compound. The product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity .
化学反应分析
Types of Reactions: 8-Quinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce quinoline derivatives with different functional groups .
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
8-Quinolinecarboxylic acid: Another derivative of quinoline with applications in the synthesis of pharmaceuticals.
8-Quinolineboronic acid: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness of 8-Quinolinesulfonic Acid: 8-Quinolinesulfonic acid stands out due to its sulfonic acid group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility in water and its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
属性
IUPAC Name |
quinoline-8-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVRECLPTCOMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058923 | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-48-3 | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-8-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-QUINOLINESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84Y9B81O6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


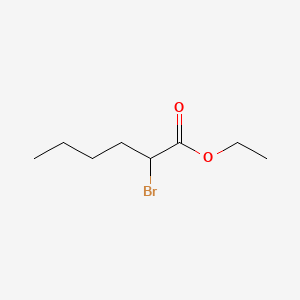


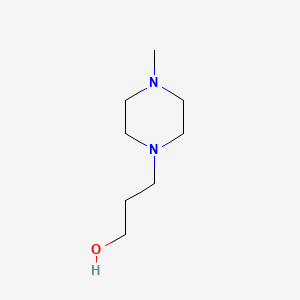
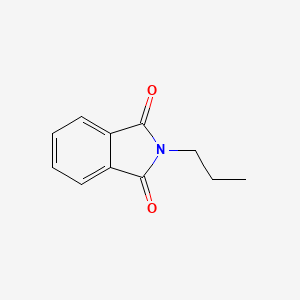
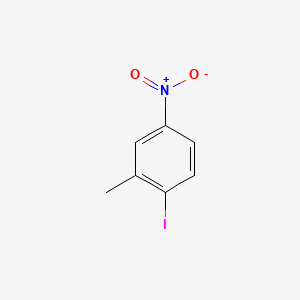
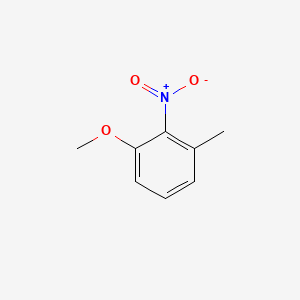

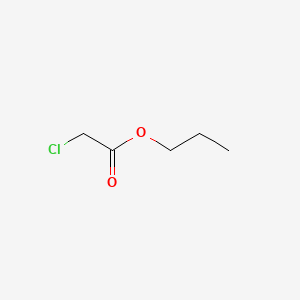

![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)

